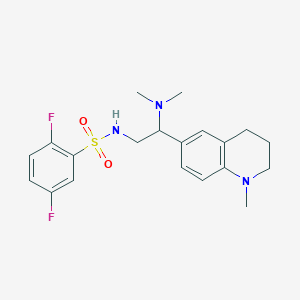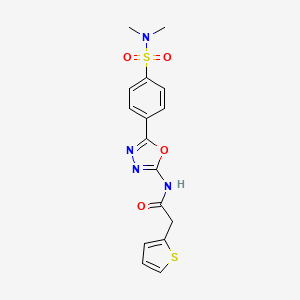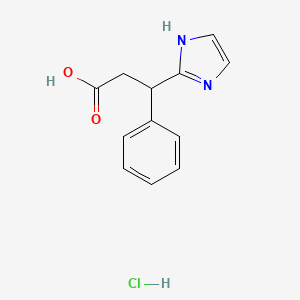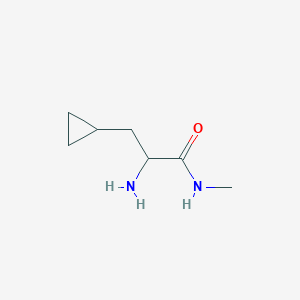![molecular formula C18H17ClN4O B2676777 4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide CAS No. 1795490-91-3](/img/structure/B2676777.png)
4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it’s known by.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product would also be discussed.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Corrosion Inhibition
Triazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, 4H-1,2,4-triazole derivatives have demonstrated significant efficiency in protecting mild steel against corrosion in acidic environments. These compounds adsorb onto the steel surface, following the Langmuir isotherm model, to prevent corrosion and dissolution in hydrochloric acid solutions. Their effectiveness varies with the nature and type of substituents on the triazole ring, indicating that specific structural modifications can enhance inhibitory performance (Bentiss et al., 2007).
Antifungal and Antimicrobial Activities
Triazole derivatives are known for their potent biological activities, including antifungal and antimicrobial properties. For example, certain 1,2,3-triazole derivatives have been synthesized and evaluated for their antifungal activity against Candida strains. Modifications in the triazole structure, such as halogen substitution, have shown promising antifungal profiles, suggesting the potential for developing effective antifungal agents (Lima-Neto et al., 2012). Similarly, new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives have been synthesized and screened for their antioxidant and antiradical activities, further underscoring the versatility of triazole compounds in medicinal chemistry (Bekircan et al., 2008).
Enzyme Inhibition for Therapeutic Applications
The enzyme inhibitory activity of triazole derivatives offers a pathway to therapeutic applications. Studies have demonstrated that certain 1,2,4-triazole derivatives exhibit moderate to good inhibitory activities against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for treating conditions like Alzheimer's disease. These findings indicate the potential of triazole derivatives in designing new drugs for neurological disorders (Riaz et al., 2020).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other hazards associated with its use or disposal.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or modifications to the compound that might enhance its properties or reduce its hazards.
I hope this general outline is helpful. If you have specific questions about any of these topics, feel free to ask!
properties
IUPAC Name |
5-(3-chlorophenyl)-N-(4-propan-2-ylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-11(2)12-6-8-15(9-7-12)20-18(24)17-16(21-23-22-17)13-4-3-5-14(19)10-13/h3-11,16-17,21-23H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWSLVBWWCGLSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2C(NNN2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(1-{2-[4-(propan-2-ylsulfanyl)phenyl]acetyl}pyrrolidin-3-yl)sulfanyl]acetate](/img/structure/B2676695.png)
![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenoxypropanamide](/img/structure/B2676696.png)
![3-(4-fluorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2676697.png)
![N-(4-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2676699.png)
![4-(4-Benzylpiperazin-1-yl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676703.png)


![1-Ethyl-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2676709.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2676714.png)
![2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2676716.png)